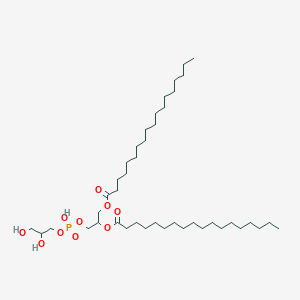
Distearoyl phosphatidylglycerol
Overview
Description
Distearoyl phosphatidylglycerol is a type of phosphatidylglycerol where both acyl groups are stearoyl. It is a glycerophospholipid found in various biological membranes and plays a crucial role in pulmonary surfactant and other cellular processes .
Mechanism of Action
Target of Action
The primary target of DSPG is the respiratory mucus, specifically in patients with cystic fibrosis (CF) . The compound interacts with the mucus, which is a protective barrier against inhaled exogenous particles and bacteria .
Mode of Action
DSPG acts by improving the surface and transport properties of CF mucus . It has been shown to decrease the adhesiveness and stickiness of CF mucus, which are partly responsible for impairing mucus transport . DSPG achieves this by enhancing the clearance of respiratory mucus .
Biochemical Pathways
It is known that dspg plays a role in the enhancement of respiratory mucus clearance . This suggests that DSPG may interact with the biochemical components of respiratory mucus, particularly the lipid content, which is known to be increased in CF .
Pharmacokinetics
It is known that dspg liposomes can be administered at a non-cytotoxic concentration .
Result of Action
The administration of DSPG results in improved mucus clearance in CF patients . Specifically, DSPG significantly decreases the work of adhesion of CF mucus . Furthermore, it enhances the rate of mucociliary transport and cough clearance of CF respiratory mucus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DSPG. It is known, though, that DSPG liposomes can improve the transport properties of CF mucus in the presence of water .
Biochemical Analysis
Biochemical Properties
Distearoyl Phosphatidylglycerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance respiratory mucus clearance, making it an efficient form of phosphatidylglycerol . The nature of these interactions is complex and involves changes in the adhesive properties of mucus.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the properties of mucus, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions lead to a decrease in the adhesiveness and stickiness of mucus, thereby enhancing its transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that DSPG liposomes improve the cough and mucociliary transport in cystic fibrosis patients
Preparation Methods
Synthetic Routes and Reaction Conditions
Distearoyl phosphatidylglycerol can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced using high-purity reagents and controlled reaction environments. The process often includes steps such as thin-layer chromatography to verify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Distearoyl phosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .
Scientific Research Applications
Distearoyl phosphatidylglycerol has numerous applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: It plays a role in the formation of pulmonary surfactant and is involved in cellular signaling pathways.
Medicine: It is used in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: It is utilized in the formulation of various cosmetic and pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Distearoylphosphatidylcholine: Another phospholipid with similar fatty acid chains but different head groups.
Dipalmitoylphosphatidylglycerol: Similar to distearoyl phosphatidylglycerol but with palmitic acid instead of stearic acid.
Dioleoylphosphatidylglycerol: Contains oleic acid chains instead of stearic acid .
Uniqueness
This compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its role in enhancing respiratory mucus clearance in cystic fibrosis patients highlights its therapeutic potential .
Properties
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZSBGHRPJMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963376 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-78-4 | |
| Record name | Distearoylphosphatidylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearoyl phosphatidylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEAROYLPHOSPHATIDYLGLYCEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4271ZA8WXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)



